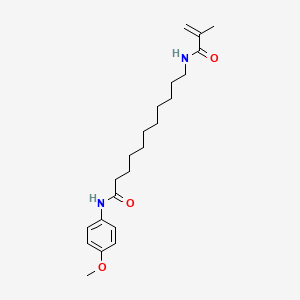
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide is a useful research compound. Its molecular formula is C22H34N2O3 and its molecular weight is 374.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide is a compound of interest due to its potential biological activities, particularly in the context of antiparasitic and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
Chemical Formula : C_{18}H_{29}N_{3}O_{2}
Molecular Weight : 319.44 g/mol
The compound features a long aliphatic chain, an amide linkage, and a methoxyphenyl group, which may contribute to its biological activity.
Antiparasitic Activity
Recent studies have highlighted the potential of derivatives of N-(4-methoxyphenyl) compounds in combating parasitic infections. Specifically, N-(4-methoxyphenyl)pentanamide, a related compound, has shown significant efficacy against Toxocara canis, a nematode that poses health risks to both animals and humans.
- Mechanism of Action : The compound affects the viability of parasites in a time- and concentration-dependent manner. It exhibits lower cytotoxicity towards human cell lines compared to traditional anthelmintics like albendazole .
Anticancer Activity
Preliminary research suggests that this compound may also possess anticancer properties. The methoxy group is known for enhancing bioactivity in various phenolic compounds.
- Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, although specific data on its effectiveness compared to established chemotherapeutics is still limited.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Target Organism/Cell Line | IC50 (µM) | Cytotoxicity Profile |
|---|---|---|---|
| N-(4-Methoxyphenyl)pentanamide | Toxocara canis | 25 | Low |
| Albendazole | Toxocara canis | 15 | High |
| This compound | Various cancer cell lines | TBD | TBD |
Case Studies and Research Findings
- Study on Antiparasitic Efficacy :
-
Investigating Anticancer Properties :
- A separate investigation into the anticancer properties of methoxy-substituted phenyl compounds indicated that they could inhibit tumor growth through apoptosis induction in various cancer cell lines. However, further research is necessary to elucidate the specific pathways involved and the comparative efficacy of this compound .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-11-(2-methylprop-2-enoylamino)undecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-18(2)22(26)23-17-11-9-7-5-4-6-8-10-12-21(25)24-19-13-15-20(27-3)16-14-19/h13-16H,1,4-12,17H2,2-3H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQBUCPTUMULHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













